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Compound Name: Isothiazol-4-ylmethanol

Cat. No.: B186559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

functionalization of the isothiazole ring, a key heterocyclic scaffold in medicinal chemistry and

drug discovery. The protocols described herein cover essential synthetic transformations,

including palladium-catalyzed cross-coupling reactions and direct C-H functionalization,

providing researchers with the tools to generate diverse isothiazole libraries for screening and

lead optimization.

Introduction
The isothiazole ring is a five-membered heterocycle containing a nitrogen and a sulfur atom in

a 1,2-relationship. This structural motif is present in a wide range of biologically active

compounds, exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1]

[2] The ability to selectively functionalize the isothiazole core at its C3, C4, and C5 positions is

crucial for modulating the pharmacological properties of these molecules and for developing

novel therapeutic agents. This document outlines key protocols for achieving such

functionalization, presents quantitative data for reaction optimization, and provides insights into

the biological relevance of isothiazole derivatives in key signaling pathways.

I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming

carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of
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substituents onto the isothiazole ring.[1][3] The Suzuki-Miyaura, Stille, and Sonogashira

couplings are among the most frequently employed methods.

A. Suzuki-Miyaura Coupling of Halo-Isothiazoles
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between

a halide and an organoboron compound. For isothiazoles, this reaction is particularly useful for

introducing aryl and heteroaryl moieties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-Isothiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Halo-isothiazole (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

To an oven-dried Schlenk tube, add the halo-isothiazole, arylboronic acid, palladium catalyst,

phosphine ligand, and base.

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of Halo-Isothiazoles

The following table summarizes representative reaction conditions and yields for the Suzuki-

Miyaura coupling of various halo-isothiazoles.
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Regioselectivity in Dihaloisothiazoles:

The regioselectivity of cross-coupling reactions on dihaloisothiazoles is influenced by both

electronic and steric factors, as well as the choice of catalyst and ligands. Generally, the C5

position is more reactive than the C4 position, and the C3 position's reactivity is influenced by

the nature of the substituent at C5.[4] Catalyst systems can be tuned to favor coupling at a

specific position. For instance, in dihaloazoles, changing the palladium catalyst can switch the

selectivity, allowing for arylation at the traditionally less reactive C-X bond.[5]

II. Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical and environmentally

friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization

of the isothiazole ring.

A. Direct C-H Arylation of Isothiazoles
This method allows for the direct coupling of an aryl halide with a C-H bond on the isothiazole

ring, typically at the C5 position.

Experimental Protocol: General Procedure for Direct C-H Arylation of Isothiazole

This protocol is adapted from procedures for the direct arylation of thiazoles and may require

optimization.[6][7]

Materials:

Isothiazole (1.0 equiv)

Aryl bromide (1.2 equiv)

Palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%)

Base (e.g., K₂CO₃, KOAc, 2.0 equiv)

Solvent (e.g., DMA, NMP)

Procedure:
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To a reaction tube, add the isothiazole, aryl bromide, palladium catalyst, and base.

Add the solvent and seal the tube.

Heat the reaction mixture to the desired temperature (typically 120-150 °C) and stir for the

required time (monitor by GC-MS or LC-MS).

After cooling to room temperature, dilute the mixture with a suitable organic solvent and

water.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, dry over a drying agent, and concentrate.

Purify the product by column chromatography.

Quantitative Data: Direct C-H Arylation of Thiazole Derivatives (as a proxy)

The following table provides examples of direct C-H arylation of thiazole derivatives, which are

expected to have similar reactivity to isothiazoles.[6]

| Thiazole Substrate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |

Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Phenylthiazole | 4-Bromobenzonitrile

| Pd(OAc)₂ (0.1) | KOAc | DMA | 150 | 24 | 85 | | Thiazole | 1-Bromo-4-fluorobenzene |

Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 76 | | 2,4-Dimethylthiazole | 1-Bromo-3-nitrobenzene |

Pd(OAc)₂ (0.5) | Cs₂CO₃ | NMP | 140 | 20 | 91 |

III. Synthesis of Substituted Isothiazoles
A. Synthesis of 3,5-Disubstituted Isothiazoles from β-
Ketodithioesters
A facile and user-friendly method for the synthesis of 3,5-disubstituted isothiazoles involves the

reaction of β-ketodithioesters or β-ketothioamides with an ammonium salt.[8][9] This one-pot

reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation

cascade.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles
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This protocol is based on the general method described in the literature.[1][8]

Materials:

β-Ketodithioester (1.0 mmol)

Ammonium acetate (NH₄OAc) (2.0 mmol)

Solvent (e.g., H₂O or EtOH)

Procedure:

In a round-bottom flask, dissolve the β-ketodithioester and ammonium acetate in the chosen

solvent.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an air

atmosphere.

Monitor the reaction progress by TLC.

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography.

IV. Application in Drug Discovery: Isothiazole
Derivatives as Kinase Inhibitors
Isothiazole-containing compounds have shown significant promise as inhibitors of various

protein kinases, which are critical targets in cancer and inflammatory diseases.

A. Isothiazole Derivatives in the PI3K/Akt/mTOR
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

proliferation, survival, and angiogenesis.[10] Its dysregulation is a hallmark of many cancers.
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Several studies have reported the development of isothiazole and thiazole-based inhibitors

targeting components of this pathway.[8]

Signaling Pathway Diagram:
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Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isothiazole-based

compounds.

B. Isothiazole Derivatives Targeting the p38 MAPK
Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses

and is implicated in various inflammatory diseases and cancers.[3][11] Thiazole and isothiazole

derivatives have been identified as potent inhibitors of p38 MAPK.[11]

Experimental Workflow for Screening p38 MAPK Inhibitors:
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Caption: Experimental workflow for the synthesis and evaluation of isothiazole-based p38

MAPK inhibitors.

C. Isothiazole Derivatives as VEGFR-2 Inhibitors in
Angiogenesis
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the

formation of new blood vessels, which is essential for tumor growth and metastasis.[12]

Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and several isothiazole-

containing compounds have been investigated as potential VEGFR-2 inhibitors.

Logical Relationship of VEGFR-2 Inhibition:
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Caption: Mechanism of VEGFR-2 signaling and its inhibition by isothiazole-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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